molecular formula C20H38O2 B590077 delta 7 cis Nonadecenoic acid methyl ester CAS No. 146407-37-6

delta 7 cis Nonadecenoic acid methyl ester

Cat. No.: B590077
CAS No.: 146407-37-6
M. Wt: 310.522
InChI Key: WGBWLCDJBKYJRR-YPKPFQOOSA-N
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Description

Delta 7 cis nonadecenoic acid methyl ester, systematically named (Z)-7-nonadecenoic acid methyl ester, is a monounsaturated fatty acid methyl ester (FAME) with a 19-carbon chain and a cis-configured double bond at the seventh position (C7).

Properties

IUPAC Name

methyl (Z)-nonadec-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h13-14H,3-12,15-19H2,1-2H3/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBWLCDJBKYJRR-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta 7 cis Nonadecenoic acid methyl ester can be synthesized through the esterification of delta 7 cis Nonadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then neutralized, and the product is purified through distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of catalysts and solvents to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Delta 7 cis Nonadecenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Delta 7 cis Nonadecenoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of delta 7 cis Nonadecenoic acid methyl ester involves its incorporation into lipid bilayers, where it can influence membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Delta 7 cis nonadecenoic acid methyl ester belongs to a broader class of FAMEs. Below is a detailed comparison with analogs differing in chain length, double bond position, or saturation (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Chain Length Double Bond Position Molecular Formula Molecular Weight (g/mol) CAS Number Natural Occurrence Key Distinguishing Features References
This compound 19 7 (cis) C₁₉H₃₆O₂* 296.48 118020-79-4 Plants, microbes Unique 19-carbon chain with C7 cis bond; used in membrane studies.
9-Octadecenoic acid methyl ester (Oleic acid methyl ester) 18 9 (cis) C₁₉H₃₆O₂ 296.48 112-62-9 Abundant in olive oil, sunflower oil Dominant in GC-MS analyses (70.14% peak area); industrial relevance due to high abundance.
7-Octadecenoic acid methyl ester 18 7 (cis) C₁₉H₃₆O₂ 296.49 57396-98-2 Rare Shorter chain (18C) with C7 cis bond; structural isomer of oleic acid derivatives.
cis-11-Eicosenoic acid methyl ester 20 11 (cis) C₂₁H₄₀O₂ 324.54 N/A Microbial lipids Longer chain (20C) with C11 cis bond; impacts membrane integration differently.
Nonadecanoic acid methyl ester (Saturated) 19 N/A C₂₀H₄₀O₂ 312.53 1731-84-6 Synthetic standards Saturated analog; higher melting point; used as a reference in chromatography.
cis-10-Nonadecenoic acid methyl ester 19 10 (cis) C₁₉H₃₆O₂ 296.48 73033-09-7 Rare Same chain length but double bond at C10; alters lipid packing efficiency.

Note: A discrepancy exists in the molecular formula of the methyl ester. The free acid (C₁₉H₃₆O₂) would theoretically yield a methyl ester with C₂₀H₃₈O₂. Sources report C₁₉H₃₆O₂, possibly reflecting an error in ester designation.

Key Comparative Insights

Chain Length Variation :
  • Shorter Chains (18C): Compounds like 9-octadecenoic acid methyl ester (oleate derivative) exhibit lower viscosity and higher natural abundance compared to the 19C target compound. Their industrial utility is broader due to ease of extraction .
Double Bond Position :
  • Delta 7 vs. Delta 9 (Oleate): The C7 cis bond in the target compound may reduce packing efficiency in lipid membranes compared to the C9 bond in oleate, influencing phase transition temperatures .
  • Delta 7 vs. Delta 10 (Nonadecenoate): A one-position shift in the double bond (C7 → C10) alters the compound’s bending rigidity and interaction with enzymes like desaturases .
Saturation Effects :
  • The saturated analog (nonadecanoic acid methyl ester) lacks fluidity-enhancing properties, making it less biologically active but more stable in high-temperature applications .

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